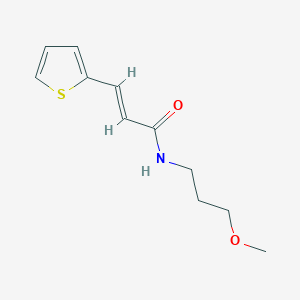
N-(3-methoxypropyl)-3-(2-thienyl)acrylamide
Vue d'ensemble
Description
N-(3-methoxypropyl)-3-(2-thienyl)acrylamide, also known as MPTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTAA is a thienylacrylamide derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(3-methoxypropyl)-3-(2-thienyl)acrylamide is not fully understood. However, studies have suggested that this compound may inhibit the expression of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB). This compound may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro. However, its toxicity in vivo has not been extensively studied. This compound has been shown to reduce the production of reactive oxygen species (ROS) in cells, which may contribute to its anti-inflammatory and anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxypropyl)-3-(2-thienyl)acrylamide has several advantages for lab experiments, including its easy synthesis, low toxicity, and potential applications in various fields. However, this compound also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for the study of N-(3-methoxypropyl)-3-(2-thienyl)acrylamide. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of this compound and to optimize its anti-inflammatory and anticancer properties. In materials science, this compound can be used as a building block for the synthesis of functional materials with enhanced properties. In organic electronics, this compound can be further studied as a hole-transporting material for the development of efficient organic light-emitting diodes.
Applications De Recherche Scientifique
N-(3-methoxypropyl)-3-(2-thienyl)acrylamide has potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been studied for its anti-inflammatory and anticancer properties. This compound has been shown to inhibit the expression of pro-inflammatory cytokines and reduce the viability of cancer cells in vitro. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as polymers and nanoparticles. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes.
Propriétés
IUPAC Name |
(E)-N-(3-methoxypropyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-14-8-3-7-12-11(13)6-5-10-4-2-9-15-10/h2,4-6,9H,3,7-8H2,1H3,(H,12,13)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHDLANQDWZTBK-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C=CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C=C/C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



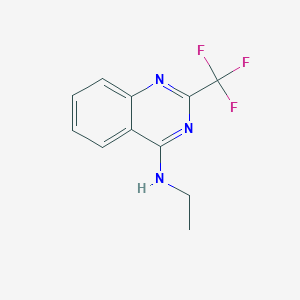
![isopropyl 5-(aminocarbonyl)-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4682470.png)
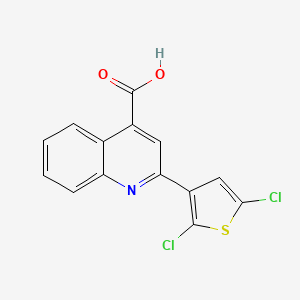
![8-ethoxy-4,4-dimethyl-5-(1-naphthoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4682485.png)
![2-bromo-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4682490.png)
![7,8-dimethyl-2-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4682502.png)
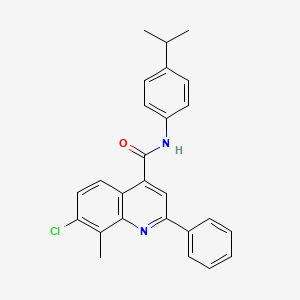
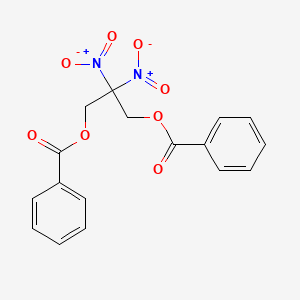
![N-[2-(cyclohexylthio)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4682519.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4682524.png)
![methyl 3-(4-methoxybenzyl)-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4682532.png)
![methyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4682549.png)
![1-(2-chlorophenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4682550.png)